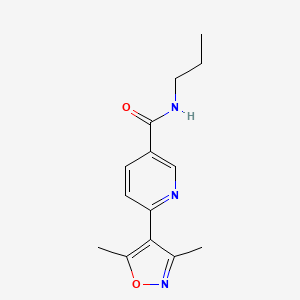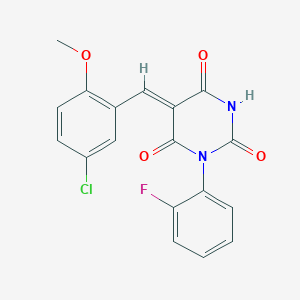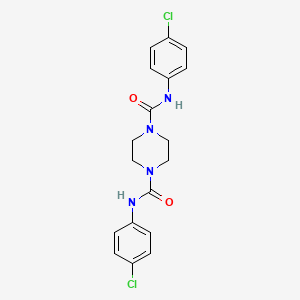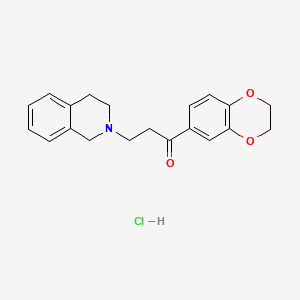
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide, also known as SPP301, is a novel small molecule that has gained significant attention in the field of drug discovery and development. The compound is a nicotinamide adenine dinucleotide (NAD+) precursor, which plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response.
Wirkmechanismus
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide acts as a NAD+ precursor, which can increase NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and oxidative stress response. By increasing NAD+ levels, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide can activate various cellular pathways that promote cell survival and repair. 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has also been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair. Inhibition of PARP can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to have various biochemical and physiological effects, including increasing NAD+ levels, activating cellular pathways that promote cell survival and repair, inhibiting PARP activity, and reducing inflammation. In cancer research, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide is its ability to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has also been shown to inhibit PARP activity, which can sensitize cancer cells to chemotherapy and radiation therapy. However, one of the limitations of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide is its low solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide for clinical use.
Zukünftige Richtungen
There are several future directions for the research and development of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide. One direction is to optimize the formulation and delivery of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide for clinical use. Another direction is to investigate the potential therapeutic applications of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide in other diseases, such as cardiovascular diseases and autoimmune disorders. Further studies are also needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide.
Synthesemethoden
The synthesis of 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethyl-4-isoxazolecarboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with propylamine to form the desired product, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide. The overall yield of the synthesis process is approximately 25%.
Wissenschaftliche Forschungsanwendungen
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. The compound has been shown to increase NAD+ levels in cells, which can activate various cellular pathways that promote cell survival and repair. In cancer research, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy and radiation therapy. In neurodegenerative disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve cognitive function and reduce inflammation. In metabolic disorders, 6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide has been shown to improve glucose metabolism and reduce insulin resistance.
Eigenschaften
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-7-15-14(18)11-5-6-12(16-8-11)13-9(2)17-19-10(13)3/h5-6,8H,4,7H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJUFLYFWIITPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CN=C(C=C1)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-4-isoxazolyl)-N-propylnicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5109789.png)


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylpropanamide](/img/structure/B5109800.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl){[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5109807.png)

![N-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5109843.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5109848.png)

![6-methyl-N~4~-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2,4-pyrimidinediamine](/img/structure/B5109873.png)
![4-{2-[2-(4-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5109874.png)
![2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5109881.png)